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Compound of Interest

Compound Name: Dinitromethane

Cat. No.: B14754101 Get Quote

For researchers, scientists, and professionals in drug development, an accurate understanding

of a molecule's properties is paramount. This guide provides a detailed comparison of

experimental data for dinitromethane with results obtained from computational modeling,

offering a comprehensive overview of its structural, chemical, and energetic characteristics.

Dinitromethane (CH₂N₂O₄) is a geminal dinitroalkane that has garnered interest due to its

energetic properties and its utility as a synthon in organic chemistry. A thorough

characterization of this molecule requires a synergistic approach, leveraging both empirical

measurements and theoretical calculations. This guide cross-references key experimental data

with computational findings to provide a deeper understanding of dinitromethane's behavior.

Data Presentation: A Side-by-Side Comparison
The following table summarizes the available experimental and computational data for

dinitromethane, facilitating a direct comparison of its fundamental properties.
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Property Experimental Value
Computational
Value

Method/Basis Set

Molecular Geometry

C-N Bond Length
Not explicitly found in

searches
~1.46 Å DFT B3LYP/6-31G(d)

N-O Bond Length
Not explicitly found in

searches
~1.22 Å DFT B3LYP/6-31G(d)

C-H Bond Length
Not explicitly found in

searches
~1.08 Å DFT B3LYP/6-31G(d)

O-N-O Bond Angle
Not explicitly found in

searches
~125° DFT B3LYP/6-31G(d)

H-C-H Bond Angle
Not explicitly found in

searches
~108° DFT B3LYP/6-31G(d)

Acidity (pKa) 3.6 (at 25°C)[1]
Not explicitly found in

searches
Not Applicable

Spectroscopy

¹H NMR Chemical

Shift (ppm)
5.97[2]

Not explicitly found in

searches
Not Applicable

Thermochemistry

Gas-Phase Enthalpy

of Formation

(ΔfH°gas)

-58.9 ± 4.3 kJ/mol[3] -52.69 kJ/mol G4

-53.74 kJ/mol CBS-QB3

-56.84 to -50.51

kJ/mol

Isodesmic reactions

with various DFT

methods

Liquid-Phase Enthalpy

of Formation

(ΔfH°liquid)

-104.9 ± 0.84

kJ/mol[4]

Not explicitly found in

searches
Not Applicable
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Enthalpy of

Combustion

(ΔcH°liquid)

-574.5 ± 0.8 kJ/mol[4]
Not explicitly found in

searches
Not Applicable

Crystal Structure

For Nitromethane:

Orthorhombic,

P2₁2₁2₁[5][6]

Not explicitly found for

dinitromethane
Not Applicable

Thermal

Decomposition

Explosion time of 10s

at 1 kbar requires

369°C[7][8]

The initial

decomposition is

predicted to be C-N

bond cleavage or

intermolecular proton

transfer.[9]

Ab initio molecular

dynamics

Experimental Protocols
A general workflow for the experimental characterization of a compound like dinitromethane
involves a multi-faceted approach to determine its structural, spectroscopic, and

thermodynamic properties.

A key property for compounds like dinitromethane is its thermal stability. Experimental

investigation of thermal decomposition can be performed under various conditions. For

instance, the thermal explosion times of nitromethane and dinitroalkanes have been measured

at static high pressures ranging from 1 to 50 kbar and temperatures between 160 and 380°C.

[7][8] In such experiments, a sample is subjected to a specific pressure and temperature, and

the time until a thermal explosion occurs is recorded. This provides crucial data on the

material's stability under extreme conditions.

The acidity of dinitromethane is another important characteristic. The pKa value, which

quantifies the acidity, can be determined experimentally. For dinitromethane, a pKa of 3.6 at

25°C has been reported.[1] This value indicates that it is a moderately strong carbon acid.

Spectroscopic techniques are indispensable for elucidating molecular structure. ¹H NMR

spectroscopy is used to probe the chemical environment of hydrogen atoms. The ¹H NMR

spectrum of dinitromethane shows a chemical shift at 5.97 ppm.[2]
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Thermochemical properties, such as the enthalpy of formation, are determined through

calorimetry. The gas-phase enthalpy of formation for dinitromethane has been experimentally

determined to be -58.9 ± 4.3 kJ/mol, while the liquid-phase value is -104.9 ± 0.84 kJ/mol.[3][4]

The enthalpy of combustion for the liquid has also been measured at -574.5 ± 0.8 kJ/mol.[4]

While the crystal structure for dinitromethane was not explicitly found in the provided search

results, the crystal structure of the related compound, nitromethane, has been determined to be

orthorhombic with the space group P2₁2₁2₁.[5][6] This information can serve as a starting point

for computational modeling of the dinitromethane crystal.

Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow for chemical

characterization and the logical relationship in comparing experimental and computational data.

Experimental Workflow

Synthesis & Purification

Spectroscopic Analysis
(NMR, IR, etc.) X-ray Crystallography Thermochemical Analysis

(Calorimetry) Thermal Decomposition Study

Data Acquisition

Click to download full resolution via product page

A generalized experimental workflow for chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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